

# An In-depth Technical Guide to Clopidogrel Related Compound C

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## Compound of Interest

Compound Name: Clopidogrel Related Compound C

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Clopidogrel Related Compound C**, an important impurity in the manufacturing of the antiplatelet agent Clopidogrel. This document details its chemical identity, synthesis, analytical methodologies for its detection and quantification, and its specified limits in pharmaceutical products, serving as a vital resource for professionals in pharmaceutical research and development.

## Chemical Identity and Properties

**Clopidogrel Related Compound C** is chemically identified as the (R)-enantiomer of Clopidogrel. It is a critical reference standard used in the quality control of Clopidogrel bisulfate, as stipulated by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).<sup>[1][2][3]</sup> Its presence and quantity are carefully monitored to ensure the safety and efficacy of the final drug product.

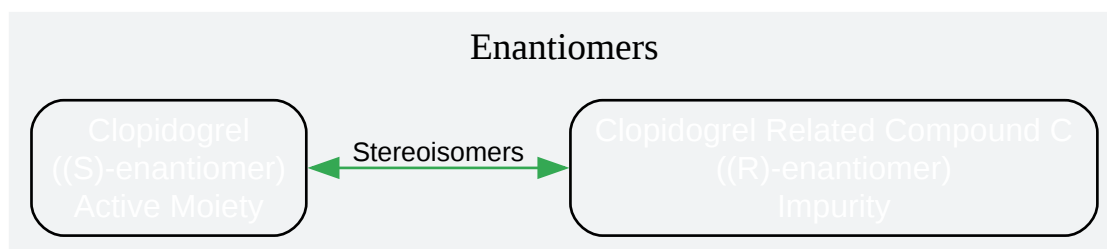
Table 1: Chemical and Physical Properties of **Clopidogrel Related Compound C**

Property	Value
Systematic Name (EP)	Methyl (2R)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate sulfate[1][2]
Systematic Name (USP)	Methyl (-)-(R)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate[1]
Common Synonyms	Clopidogrel EP Impurity C, Clopidogrel USP Related Compound C, Clopidogrel Bisulfate R-Isomer[1][2][4]
CAS Number	120202-71-3[1][3][5]
Molecular Formula	C <sub>16</sub> H <sub>16</sub> ClNO <sub>2</sub> S · H <sub>2</sub> SO <sub>4</sub> [1][3][6]
Molecular Weight	419.90 g/mol [3][7]
Form	Powder
Storage Temperature	2-8°C[4]

## Stereochemical Relationship

Clopidogrel is the (S)-enantiomer, which is the therapeutically active form of the drug.

**Clopidogrel Related Compound C** is the corresponding (R)-enantiomer. The stereochemical difference is crucial as it can affect the pharmacological and toxicological properties of the drug.



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Stereochemical relationship between Clopidogrel and Compound C.

## Synthesis and Formation

**Clopidogrel Related Compound C** is primarily formed as an impurity during the synthesis of Clopidogrel. It can be synthesized for use as a reference standard through the resolution of racemic Clopidogrel.

## Experimental Protocol: Synthesis of Clopidogrel Related Compound C

A patented method for synthesizing **Clopidogrel Related Compound C** involves the resolution of racemic clopidogrel hydrochloride.[8] The general steps are outlined below:

- **Resolution of Racemic Clopidogrel:** Racemic clopidogrel hydrochloride is treated with L-(-)-camphorsulfonic acid in a suitable organic solvent, such as ethyl acetate. This leads to the precipitation of the dextrorotatory clopidogrel L-(-)-camphorsulfonate salt, which is removed by filtration.[8]
- **Isolation of the Levorotatory Enantiomer:** The mother liquor, now enriched with the levorotatory enantiomer, is treated with D-(+)-camphorsulfonic acid. This causes the precipitation and crystallization of the levorotatory clopidogrel D-(+)-camphorsulfonate salt.[8]
- **Salt Formation:** The isolated D-(+)-camphorsulfonate salt of the levorotatory clopidogrel is then treated with sulfuric acid to form the final product, **Clopidogrel Related Compound C** (L-clopidogrel bisulfate).[8]

The reaction temperature for the crystallization of the desired compound is typically maintained between -20°C and 5°C.[8]

## Analytical Methodologies

The primary analytical technique for the identification and quantification of **Clopidogrel Related Compound C** in pharmaceutical samples is High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Method for the Analysis of Clopidogrel and its Related Compounds

Parameter	Description
Mode	Reverse Phase HPLC
Column	Kromasil 100 C18[9]
Mobile Phase A	0.1% Trifluoroacetic acid in water[9]
Mobile Phase B	0.1% Trifluoroacetic acid in Acetonitrile[9]
Gradient	T0.01/80:20 (A:B), T25/50:50 (A:B), T26/80:20 (A:B), T35/80:20 (A:B)[9]
Flow Rate	1.0 mL/min[9]
Column Temperature	45°C[9]
Detector	UV at 220 nm[9]
Injection Volume	10 µL

This method is designed to be stability-indicating, capable of separating Clopidogrel from its related compounds, including Compound C, and any degradation products that may form during stability studies.[9]

## Pharmacopoeial Standards and Acceptance Criteria

Regulatory bodies like the USP and EP have established limits for impurities in drug substances and products to ensure their quality and safety.

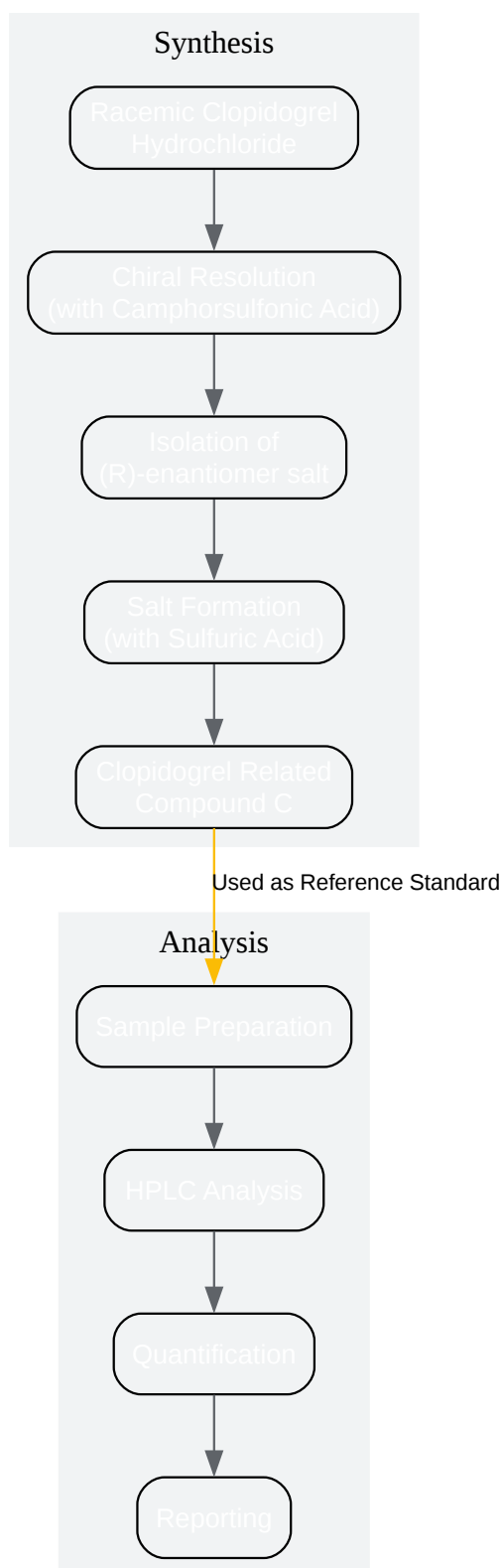
Table 3: Pharmacopoeial Information for **Clopidogrel Related Compound C**

Pharmacopoeia	Designation	Use
USP	Clopidogrel Related Compound C RS	Used in quality tests and assays for Clopidogrel Bisulfate and Clopidogrel Tablets.[3][10]
EP	Clopidogrel EP Impurity C	Reference standard for quality control.[1][2]

The United States Pharmacopeia specifies acceptance criteria for related compounds in Clopidogrel Bisulfate, with specific limits for individual and total impurities.<sup>[10]</sup>

## General Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of racemic Clopidogrel to the analysis of **Clopidogrel Related Compound C**.



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General workflow for synthesis and analysis of Compound C.

This guide provides essential technical information for professionals involved in the development, manufacturing, and quality control of Clopidogrel. Understanding the nature, synthesis, and analysis of **Clopidogrel Related Compound C** is paramount for ensuring the quality and safety of this widely used medication.

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